1-Hydroxy-p-carborane
Description
Properties
CAS No. |
54360-43-9 |
|---|---|
Molecular Formula |
C₂H₁₂B₁₀O |
Molecular Weight |
160.23 |
Synonyms |
1-Hydroxy-1,12-dicarba-closo-dodecaborane; p-Carboran-1-ol; 1,12-Dicarbadodecaboran(12)-1-ol; |
Origin of Product |
United States |
Derivatization and Functionalization Strategies of 1 Hydroxy P Carborane
Functionalization at Carbon Vertices (C-Functionalization)
Functionalization at the carbon vertices of the carborane cage is a well-established strategy, primarily leveraging the acidity of the C-H bond. While 1-hydroxy-p-carborane already has one carbon vertex functionalized with a hydroxyl group, the remaining C-H vertex provides a reactive site for introducing a variety of substituents. Often, the hydroxyl group is protected prior to C-H functionalization to prevent interference with the reagents. A common protecting group is the tert-butyldimethylsilyl (TBS) group.
The carbon vertices of the p-carborane (B1425697) cage can be functionalized through nucleophilic substitution, typically following deprotonation of the C-H bond with a strong base like n-butyllithium to form a carboranyl anion. This potent nucleophile can then react with various electrophiles. For instance, after protection of the hydroxyl group, the remaining C-H bond can be lithiated and subsequently reacted with electrophiles such as paraformaldehyde to introduce a hydroxymethyl group. This process allows for the creation of disubstituted p-carboranes with different functionalities at each carbon atom. nih.gov
While direct cross-coupling reactions at the C-H vertex of this compound are not extensively documented, the general reactivity of carboranyl anions suggests their potential participation in such transformations. After conversion of the C-H bond to a C-metal or C-halogen bond, standard cross-coupling methodologies could be applied. The synthesis of asymmetrically substituted diaryl derivatives of carboranes has been achieved through SNAr reactions of carborane-derived carbanions with fluorinated aromatics, a strategy that could potentially be adapted for silyl-protected this compound.
The introduction of various carbon-based functional groups at the C-vertex of a protected this compound is a feasible synthetic route. Following lithiation of the C-H bond, reaction with a range of electrophiles can yield diverse derivatives. For example, treatment with carbon dioxide introduces a carboxylic acid group. nih.gov Reaction with aldehydes or ketones can furnish secondary or tertiary alcohols, respectively. The introduction of alkyl and aryl groups can be achieved through reaction with the corresponding halides. This versatility allows for the synthesis of a wide array of C-functionalized this compound derivatives, each with potentially unique properties.
Table 1: Examples of C-Functionalization Reactions on p-Carborane Derivatives (Note: These examples illustrate general strategies that could be applied to this compound, likely after protection of the hydroxyl group.)
| Starting Material | Reagents | Product | Reaction Type |
| B2-Iodo-p-carborane | 1. n-BuLi, THF2. Paraformaldehyde | 1-(Hydroxymethyl)-12-iodo-p-carborane | Nucleophilic addition |
| 1-(TBS-oxymethyl)-12-iodo-p-carborane | 1. n-BuLi, THF2. CO2 | 1-(TBS-oxymethyl)-12-carboxy-p-carborane | Carboxylation |
Functionalization at Boron Vertices (B-Functionalization)
The functionalization of the ten chemically similar B-H vertices of the p-carborane cage is a more complex challenge compared to C-H functionalization. However, significant progress has been made in developing regioselective methods for B-H activation.
Due to the symmetrical nature of p-carborane, all ten B-H bonds are electronically and sterically equivalent, making regioselective functionalization challenging. However, directing groups attached to the carbon vertices can influence the site of B-H activation. While specific examples for this compound are scarce, studies on other substituted p-carboranes provide insight into potential strategies. For instance, a carboxylate group on a p-carborane derivative has been shown to direct iridium-mediated B-H activation to the B(2) and B(10) positions. nih.gov It is conceivable that the hydroxyl group of this compound, or a derivative thereof, could similarly direct metal catalysts to specific boron vertices.
Transition metal catalysis is a powerful tool for the regioselective functionalization of carborane B-H bonds.
Palladium-Catalyzed Reactions: Palladium catalysts have been successfully employed for the B-H functionalization of p-carborane. A Heck-type cross-coupling reaction between p-carborane and various alkenes has been realized using a palladium catalyst, demonstrating the feasibility of forming B-C bonds at the boron vertices. nih.govnih.gov Furthermore, Suzuki-Miyaura cross-coupling reactions have been performed on 2-iodo-p-carborane with various arylboronic acids in the presence of a palladium catalyst to yield 2-aryl-p-carboranes. researchgate.net Notably, the synthesis of 2-hydroxy-p-carborane has been observed as a side product in the amination of 2-iodo-p-carborane, indicating that hydroxyl-substituted p-carboranes are compatible with these reaction conditions. researchgate.net
Iridium-Catalyzed Reactions: Iridium complexes have also emerged as effective catalysts for B-H activation in carboranes. While much of the research has focused on o-carboranes, iridium-mediated regioselective B-H activation has been demonstrated for a p-carborane dicarboxylate, leading to the formation of tetranuclear metallacycles through activation at the B(2) and B(10) positions. nih.govresearchgate.net This highlights the potential of iridium catalysis for the selective functionalization of the p-carborane core, which could be extended to this compound derivatives.
Table 2: Examples of Metal-Catalyzed B-Functionalization Reactions on p-Carborane Derivatives
| Starting Material | Catalyst/Reagents | Product | Reaction Type |
| p-Carborane | Pd(OAc)2, Alkenes, HFIP | B-Alkenylated p-carboranes | Heck-type cross-coupling |
| 2-Iodo-p-carborane | Pd2(dba)3, dppb, Arylboronic acids, CsF | 2-Aryl-p-carboranes | Suzuki-Miyaura cross-coupling |
| p-Carborane dicarboxylate | [Cp*IrCl2]2, AgSbF6 | Iridium metallacycle via B(2,10)-H activation | Directed B-H activation |
Directed B-H Functionalization Strategies
Hydrogen Atom Transfer (HAT) Mechanisms
A significant advancement in the functionalization of icosahedral carboranes, including p-carborane derivatives, involves the use of Hydrogen Atom Transfer (HAT) mechanisms. This approach provides a powerful and selective method for direct B-H bond functionalization, proceeding through a radical-mediated pathway. nih.govresearchgate.net
The process is typically initiated by a nitrogen-centered radical, which selectively abstracts a hydrogen atom from one of the boron vertices of the carborane cage. nih.gov This selectivity is governed by the electronic properties of the cage, with the reaction preferentially occurring at the most electron-rich boron vertex, which corresponds to the B-H bond with the lowest bond dissociation energy (BDE). nih.govresearchgate.net The resulting boron-centered carboranyl radical is a key intermediate that can then react with a variety of radical traps to introduce new functional groups onto the cage. nih.gov
This strategy has been successfully employed for a range of transformations, including thiolation, selenation, alkynylation, alkenylation, cyanation, and halogenation under photoinitiated, metal-free, and redox-neutral conditions. nih.govresearchgate.net The mild reaction conditions and high functional group tolerance make HAT a versatile tool for the derivatization of carboranes. researchgate.net
Table 1: Key Features of HAT-Mediated Functionalization of Icosahedral Carboranes
| Feature | Description | Reference |
| Mechanism | Nitrogen-centered radical-mediated hydrogen abstraction from a B-H bond. | nih.govresearchgate.net |
| Selectivity | Occurs at the most electron-rich boron vertex with the lowest B-H bond dissociation energy. | nih.govresearchgate.net |
| Intermediate | Boron-centered carboranyl radical. | nih.gov |
| Applicable Reactions | Thiolation, selenation, alkynylation, alkenylation, cyanation, halogenation. | nih.govresearchgate.net |
| Conditions | Photoinitiated, metal-free, redox-neutral. | nih.govresearchgate.net |
Introduction of Heteroatom-Containing Groups (e.g., thiolation, selenation, halogenation)
The introduction of heteroatoms onto the p-carborane cage is a critical step in modifying its chemical and physical properties.
Thiolation and Selenation: As mentioned, HAT-based methods have proven effective for the direct thiolation and selenation of icosahedral carboranes. nih.govresearchgate.net These reactions involve the trapping of the boron-centered carboranyl radical with disulfides or diselenides, respectively.
Halogenation: The direct halogenation of p-carborane has been well-established. dtic.mil Chloro-, bromo-, and iodo-p-carboranes can be obtained through direct reaction with the corresponding halogens. dtic.mil The degree of halogenation can be controlled to yield mono- or poly-halogenated products. dtic.mil For instance, in the chlorination of p-carborane, mono-, nona-, and decachlorinated species have been identified as individual compounds, while other degrees of chlorination result in mixtures of isomers. dtic.mil Partial separation of dibromo- and diiodo-p-carborane isomer mixtures has also been achieved. dtic.mil More recently, transition-metal-catalyzed methods have been developed for the regioselective halogenation of o-carboranes at the B(4) position, and these strategies could potentially be adapted for p-carborane derivatives. nih.gov
Regioselectivity in B-H Functionalization
Controlling the position of functionalization on the carborane cage is a significant challenge due to the presence of ten chemically similar B-H bonds in p-carborane. nih.govnih.gov However, several strategies have been developed to achieve regioselectivity.
As discussed, HAT-mediated functionalization inherently favors the most electron-rich boron positions. nih.govresearchgate.net In p-carborane, all ten B-H bonds are electronically equivalent due to the molecule's high symmetry. nih.gov Therefore, in the absence of directing groups, mono-functionalization of the parent p-carborane can be challenging to control, often leading to mixtures of products or multiple additions. nih.gov
For substituted p-carboranes, such as this compound, the substituent on the carbon atom can influence the electronic distribution on the boron cage, potentially directing functionalization to specific boron atoms. However, detailed studies on the regioselectivity of B-H functionalization specifically for this compound are not extensively reported in the reviewed literature.
In other carborane isomers like o-carborane (B102288), the use of directing groups attached to a carbon atom has been a highly successful strategy to achieve regioselective B-H functionalization at specific positions. rsc.org Transition metal catalysis, particularly with palladium and rhodium, has enabled site- and even enantioselective functionalization of carborane B-H bonds. nih.govnih.govcolab.ws These approaches often rely on the formation of a metallacycle intermediate that directs the catalyst to a specific B-H bond. While these methods have been predominantly demonstrated for o- and m-carboranes, their application to p-carborane derivatives remains an area for further exploration. rsc.org
Multifunctionalization and Orthogonal Derivatization
The ability to introduce multiple and different functional groups onto the carborane cage in a controlled manner is essential for the development of complex molecular systems. This can be achieved through sequential functionalization or by employing orthogonal derivatization strategies, where different reactive sites on the carborane are addressed independently.
For this compound, the hydroxyl group at the C1 position and the ten B-H bonds on the cage offer distinct reactive sites. The hydroxyl group can undergo typical alcohol reactions, while the B-H bonds can be functionalized using the methods described previously. This inherent difference in reactivity allows for a degree of orthogonal derivatization.
Furthermore, once a functional group is introduced onto the boron cage, it can potentially influence the reactivity and regioselectivity of subsequent functionalization steps. For example, the introduction of an electron-withdrawing or electron-donating group at one boron position will alter the electronic properties of the remaining B-H bonds, directing the next substitution. While specific examples for this compound are scarce in the literature, the principles of multifunctionalization developed for other carborane isomers are applicable. mdpi.com
Strategies for Forming Multivalent Architectures and Dendritic Structures
The rigid, three-dimensional structure of p-carborane makes it an excellent scaffold for the construction of multivalent architectures and dendrimers. nih.govresearchgate.net These highly branched, well-defined macromolecules have applications in various fields, including drug delivery and materials science. rsc.orgnih.gov
The synthesis of carborane-containing dendrimers often involves the attachment of carborane cages to a central core. nih.gov For a derivative like this compound, the hydroxyl group provides a convenient handle for covalent attachment to a dendritic framework through ester or ether linkages.
Alternatively, functional groups introduced onto the boron cage can serve as points for dendritic growth. By first performing multifunctionalization of the B-H bonds and then using these appended groups as branching points, complex dendritic structures with a high density of carborane units can be assembled. Various synthetic strategies, including click chemistry and hydrosilylation reactions, have been employed to incorporate carboranes into dendritic structures. nih.gov The use of p-carboranes, in particular, has been noted in the construction of polyester (B1180765) dendrimers. nih.gov
Table 2: Examples of Carborane-Containing Dendrimer Synthesis Strategies
| Dendrimer Core/Scaffold | Carborane Isomer | Linkage Chemistry | Reference |
| 1,1,1-tris(hydroxyphenyl) ethane | p-carborane | Esterification | nih.gov |
| Pentaerythritol | p-carborane | Esterification | nih.gov |
| Porphyrin | o-carborane | Condensation, Hydrosilylation | nih.gov |
These strategies highlight the versatility of carboranes as building blocks for creating precise and complex multivalent architectures. rsc.org
Reactivity and Reaction Mechanisms Involving 1 Hydroxy P Carborane
Nucleophilic Reactivity at Carborane Carbon Vertices
The carbon vertices of the carborane cage are key sites for nucleophilic reactions. The hydroxyl group in 1-hydroxy-p-carborane influences the reactivity at the carbon atom to which it is attached.
Deprotonation of the hydroxyl group is a primary step in many reactions, creating a carboranate anion that can act as a nucleophile. For instance, the synthesis of various analogs often begins with the deprotonation of this compound. mdpi.com This is followed by reaction with an electrophile. mdpi.com A common strategy involves protecting the hydroxyl group, for example, as a tert-butyldimethylsilyl (TBDMS) ether. mdpi.com The remaining C-H bond on the other carbon vertex can then be deprotonated using a strong base like n-butyllithium (nBuLi) to generate a lithiated carborane, a potent nucleophile. mdpi.com This intermediate readily reacts with various electrophiles, such as acyl chlorides, to form new C-C bonds. mdpi.com
The hydroxyl group itself can participate in nucleophilic substitution reactions. For example, it can be converted to a better leaving group, such as a tosylate, by reaction with p-toluenesulfonyl chloride after deprotonation with a strong base like sodium hydride. mdpi.com
The reactivity of the C-OH group is also demonstrated in the synthesis of tyrosine analogs, where O-protected this compound undergoes hydroxypropylation as a key transformation. researchgate.net The less sterically hindered nature of the hydroxyl group in the para-isomer facilitates faster reactions compared to its ortho-isomer counterpart.
Electrophilic Reactivity at Carborane Boron Vertices
The boron vertices of the carborane cage are susceptible to electrophilic attack, a characteristic reaction pathway for these boron-rich clusters. While the carbon atoms are more nucleophilic, the numerous B-H bonds can undergo substitution with various electrophiles.
Halogenation is a common electrophilic substitution reaction for carboranes. researchgate.net Although specific studies on the direct halogenation of this compound are not detailed in the provided results, the general chemistry of carboranes suggests that such reactions are feasible. researchgate.net The introduction of substituents can, however, influence the regioselectivity of further substitutions. For example, the presence of a hydroxyl group can retard the rate of bromination. researchgate.net
Alkylation at the boron vertices is another important functionalization method. researchgate.net Transition metal-catalyzed B-H activation has emerged as a powerful tool for the selective functionalization of carboranes.
Oxidative and Reductive Transformations of Carborane Frameworks
The robust icosahedral cage of p-carborane (B1425697) is generally resistant to degradation. However, under certain conditions, oxidative and reductive transformations can occur.
Reductive cage-opening is a known reaction for carboranes, typically leading to the formation of anionic nido-carborane species. researchgate.netresearchgate.net This process involves the addition of electrons to the cluster, which disrupts the closo structure. Subsequent oxidation can then regenerate the neutral closo-carborane. researchgate.netresearchgate.net
Oxidative processes can also occur. While the carborane cage is highly stable, strong oxidizing agents can lead to degradation. diva-portal.org A simple oxidation-reduction sequence has been utilized for epimeric inversion in glycosylcarboranes, demonstrating the utility of redox chemistry in modifying carborane derivatives. researchgate.net The introduction of a hydroxyl group can influence the cage's stability towards oxidation.
Metal-Mediated Reaction Pathways
Transition metal catalysis has become an indispensable tool for the functionalization of carboranes, enabling reactions that are otherwise difficult to achieve.
Palladium-catalyzed cross-coupling reactions are widely used to form C-C and C-heteroatom bonds with carboranes. researchgate.net For instance, the Suzuki-Miyaura reaction has been successfully employed to arylate 2-iodo-p-carborane with various arylboronic acids in the presence of a palladium catalyst system. researchgate.net The Heck reaction has also been used to vinylate 2-iodo-p-carborane. researchgate.net
The general mechanism for these catalytic cycles often involves:
Oxidative Addition: The palladium(0) catalyst reacts with the halo-carborane to form a palladium(II) intermediate.
Transmetalation: In Suzuki-type couplings, the aryl group from the boronic acid is transferred to the palladium center.
Reductive Elimination: The two organic fragments couple, and the product is eliminated from the palladium center, regenerating the palladium(0) catalyst.
Transition metal complexes play a crucial role in activating the otherwise inert B-H and C-H bonds of the carborane cage. researchgate.net Palladium catalysts are particularly effective in mediating the functionalization of carboranes with a range of nucleophiles. researchgate.net
In some palladium-catalyzed reactions, an interesting "cage-walking" phenomenon has been observed, where an isomerization process leads to the formation of multiple regioisomeric products from a single halogenated carborane isomer. researchgate.net The design of the ligand and the choice of base can influence these off-cycle processes. researchgate.net
Palladium-catalyzed etheration of 2-iodo-p-carborane with phenolates and alkoxides has also been demonstrated, showcasing the versatility of these catalysts in forming boron-oxygen bonds. researchgate.net
Radical Chemistry and Reaction Intermediates
Radical reactions provide another avenue for the functionalization of carboranes. A boron-centered carboranyl radical can be generated under visible light irradiation using a photoredox catalyst. researchgate.net For example, a 3-diazonium-o-carborane tetrafluoroborate (B81430) was converted into a boron-centered radical intermediate, which then underwent electrophilic substitution with arenes. researchgate.net While this specific example involves the ortho-isomer, it highlights a potential pathway for the functionalization of p-carborane derivatives through radical intermediates.
The mechanism of bromination of carboranes can be complex and may involve neutral, deprotonated, and protonated forms of the carborane, with anionic bromine clusters potentially stabilizing the transition state. researchgate.net
Advanced Spectroscopic and Structural Characterization Methodologies for 1 Hydroxy P Carborane Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of carborane derivatives, providing detailed information about the carbon, boron, and hydrogen atoms within the molecule. numberanalytics.com
¹H NMR: In the ¹H NMR spectra of p-carborane (B1425697) derivatives, the protons attached to the boron cage (B-H) typically appear as a broad multiplet. For instance, in certain p-carboranylamidine derivatives, these B-H protons resonate over a range of approximately 1.5 ppm. nih.gov The protons of substituents on the carborane cage, such as the hydroxyl proton, will have characteristic chemical shifts depending on their chemical environment.
¹³C NMR: The ¹³C NMR spectra provide information on the carbon atoms of the carborane cage and any organic substituents. The cage carbon atoms of p-carborane derivatives have been observed in various chemical shift ranges. For example, a quaternary carbon atom within the cage of a p-carboranylamidine derivative was detected at 93.3 ppm. nih.gov In another study on 9,12-dibromo-ortho-carborane, the carborane carbons appeared at 46.8 ppm. mdpi.com Theoretical calculations, such as the ab-initio/GIAO/NMR method, have shown a strong correlation with experimental ¹³C NMR data, aiding in structural assignments. acs.org
¹¹B NMR: ¹¹B NMR is particularly informative for carboranes due to the high natural abundance of the ¹¹B isotope. The chemical shifts and coupling patterns in ¹¹B NMR spectra are sensitive to the substitution pattern on the boron cage. researchgate.net In the highly symmetric p-carborane system, all ten boron atoms are chemically equivalent in the unsubstituted parent molecule. Upon substitution, the symmetry is broken, leading to distinct signals for the different boron environments. For p-carboranylamidine derivatives, a single resonance around -14 ppm was observed for all cage boron atoms, suggesting that the centrosymmetric structure leads to very similar chemical shifts. nih.gov In contrast, substituted ortho-carboranes show more complex splitting patterns. For example, the ¹¹B NMR spectrum of 9,12-dibromo-ortho-carborane displays one singlet and three doublets, corresponding to the substituted and unsubstituted boron atoms. mdpi.com
Table 1: Representative NMR Data for Carborane Derivatives
| Compound Type | Nucleus | Chemical Shift (ppm) | Notes | Reference |
|---|---|---|---|---|
| p-Carboranylamidine derivative | ¹³C | 93.3 | Cage quaternary carbon | nih.gov |
| p-Carboranylamidine derivative | ¹¹B | ~ -14 | Single resonance for all cage boron atoms | nih.gov |
| 9,12-Dibromo-ortho-carborane | ¹³C | 46.8 | Cage carbons | mdpi.com |
| 9,12-Dibromo-ortho-carborane | ¹¹B | 0.1 (s), -7.5 (d), -14.4 (d), -16.9 (d) | Singlet for B-Br, doublets for B-H | mdpi.com |
To unravel more complex structures and dynamics, advanced NMR techniques are employed.
2D NMR: Two-dimensional NMR experiments, such as ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹¹B HMQC, are invaluable for assigning specific proton resonances to their corresponding carbon or boron atoms in the cage. For instance, ¹¹B-¹¹B COSY NMR has been used to assign the vertex resonances in m-carborane (B99378) derivatives. semanticscholar.org Selective ¹H{¹¹B} decoupling experiments are also crucial for correlating proton and boron signals and confirming assignments. semanticscholar.org
Solid-State NMR: While less common, solid-state NMR can provide information about the structure and dynamics of carborane derivatives in the solid phase, offering insights into intermolecular interactions and packing effects that are not observable in solution.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule. nih.gov
IR spectroscopy is particularly useful for identifying the presence of specific functional groups. numberanalytics.com A key characteristic feature in the IR spectra of carboranes is the strong and broad absorption band due to B-H stretching vibrations, which typically appears around 2500-2600 cm⁻¹. researchgate.net The O-H stretching vibration of the hydroxyl group in 1-hydroxy-p-carborane would be expected in the region of 3200-3600 cm⁻¹, with its exact position and shape being sensitive to hydrogen bonding. Other characteristic bands for substituents would also be present. For example, the stretching of carbonyl groups in a pyran-2-one derivative was observed at 1719 cm⁻¹ (free C=O) and 1636 cm⁻¹ (H-bonded C=O). scifiniti.com
Raman spectroscopy provides complementary vibrational information to IR spectroscopy. nih.gov Often, vibrations that are weak or inactive in the IR spectrum are strong in the Raman spectrum, and vice versa. For carboranes, the B-H stretching vibrations are also observable in the Raman spectra. escholarship.org In a study of a pyran-2-one derivative, C-H stretching vibrations were observed around 3108 cm⁻¹, and C=O stretching was seen at 1719 cm⁻¹. scifiniti.com Raman spectroscopy can be a powerful tool for studying carborane-containing materials, such as polymers, by identifying the characteristic B-H Raman signal. escholarship.org
Table 2: Characteristic Vibrational Frequencies for Carborane Derivatives
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Notes | Reference |
|---|---|---|---|---|
| B-H Stretch | IR | ~2500-2600 | Strong and broad | researchgate.net |
| O-H Stretch | IR | ~3200-3600 | Sensitive to H-bonding | |
| C=O Stretch (free) | IR/Raman | ~1719 | Example from a pyran-2-one derivative | scifiniti.com |
| C=O Stretch (H-bonded) | IR | ~1636 | Example from a pyran-2-one derivative | scifiniti.com |
| C-H Stretch | Raman | ~3108 | Example from a pyran-2-one derivative | scifiniti.com |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. mdpi.com For carborane derivatives, MS is readily identifiable by the characteristic isotopic pattern that arises from the two stable isotopes of boron, ¹⁰B (19.9%) and ¹¹B (80.1%). researchgate.net This results in a distinctive cluster of peaks for the molecular ion and its fragments, which simplifies the identification of boron-containing species. researchgate.net
High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of new carborane derivatives with high accuracy. diva-portal.orgacs.org For instance, in the characterization of a p-carborane analog, HRMS was used to find the m/z of the molecular ion, which was in close agreement with the calculated value. mdpi.com Various ionization techniques can be employed, including electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI). mdpi.comresearchgate.net It has been noted that for salt-like carborane compounds, the molecular ion may not be observed, but rather fragment peaks corresponding to the carborane-containing anion or cation. nih.gov
X-ray Diffraction (XRD) and Crystallography
X-ray diffraction techniques are indispensable for elucidating the atomic and molecular arrangement in crystalline materials. malvernpanalytical.com They are broadly categorized into single-crystal XRD for determining precise molecular structures and powder XRD for analyzing bulk polycrystalline samples. malvernpanalytical.com
For instance, the C-C bond distance within the carborane cage is a sensitive indicator of the electronic effects of the substituents. In 1,2-diphenyl-o-carborane, the C1-C2 bond distance was found to be 1.726(2) Å, significantly longer than that of unsubstituted o-carborane (B102288), indicating electronic alterations within the cage. preprints.org Similarly, structural determination of p-carborane-based analogs allows for a detailed understanding of their three-dimensional conformations, which is crucial for structure-activity relationship studies. mdpi.com The analysis can also reveal complex intermolecular interactions, such as hydrogen bonding involving the hydroxyl group or other functionalities, which dictate the crystal packing. researchgate.net
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| 1-[Ferrocenyl(hydroxy)methyl]-1,7-dicarba-closo-dodecaborane | Orthorhombic | Pna21 | Molecule consists of a ferrocene (B1249389) unit linked to an m-carborane cage via a methylhydroxy bridge. Intermolecular hydrogen bonding is observed. | researchgate.net |
| 1,2-Diphenyl-o-carborane | Monoclinic | - | C1-C2 bond distance of 1.726(2) Å, longer than in unsubstituted o-carborane. | preprints.org |
| μ-1,1′-p-TolB(2-p-Tol-1,2-C2B10H10)2 | - | - | Validated the structure of a boron-bridged bis(carborane) derivative. | mdpi.com |
| 9,12-dichloro-ortho-carborane | - | - | Crystal packing involves layers with molecules connected via weak hydrogen and halogen bonds. | researchgate.net |
Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of polycrystalline materials. wayne.edulibretexts.org It is used for phase identification, determination of crystallinity, and refinement of lattice parameters for bulk samples of carborane derivatives. malvernpanalytical.comwayne.edu PXRD is particularly useful for confirming the formation of a specific crystalline phase or for analyzing mixtures. malvernpanalytical.com
Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are used to investigate structures on a larger length scale, from nanometers to micrometers. These techniques are especially valuable for characterizing self-assembled systems, such as carborane-containing polymers and nanoparticles. cuni.czacs.orgrsc.org SAXS provides information about the size, shape, and distribution of nanoparticles or micellar structures in solution. rsc.org For example, SAXS analysis of micelles containing ruthenium and osmium carborane complexes confirmed the formation of core-shell structures with core diameters around 9-10 nm. rsc.org WAXS, on the other hand, gives insights into the atomic-scale structure within these assemblies, such as the packing of polymer chains or carborane clusters. cuni.cznih.gov
| Technique | Information Obtained | Example Application | Reference |
|---|---|---|---|
| PXRD | Phase identification, crystallinity, lattice parameters. | Analysis of the phase structure of multifunctional N,O-type carborane-based materials. | tdx.cat |
| SAXS | Size, shape, and arrangement of nanoscale structures (e.g., micelles, nanoparticles). | Characterized spherical nanoparticles of POEGMA-b-PCbEMA block copolymers, confirming their morphology. | acs.orgrsc.org |
| WAXS | Intercluster distances and local ordering in concentrated solutions or solid polymers. | Detected correlation peaks in concentrated solutions of carborane clusters, indicating intercluster distances. | cuni.cznih.gov |
Electron Spectroscopy Techniques
Electron spectroscopy techniques analyze the energy of electrons emitted from a material upon irradiation to probe its elemental composition, chemical environment, and electronic structure. wikipedia.org
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative elemental and chemical state information from the top 5-10 nm of a material's surface. wikipedia.orgcarleton.edu For this compound derivatives, XPS is crucial for verifying surface composition, studying the chemical integrity of the carborane cage, and analyzing reactions or modifications occurring at the surface, such as the formation of self-assembled monolayers (SAMs) or polymer films. acs.orgnih.gov
The analysis of core-level spectra, particularly for Boron (B 1s) and Carbon (C 1s), yields detailed chemical information. The B 1s spectrum can confirm the presence of the carborane cage and reveal the formation of new boron species. For example, upon electron irradiation to form nanomembranes, the B 1s signal broadens, indicating the cross-linking of adjacent carborane molecules. acs.orgnih.gov Similarly, the C 1s spectrum can distinguish between carbon atoms within the carborane cage and those in organic substituents. acs.orgresearchgate.net
| Material/System | Core Level | Key Finding | Reference |
|---|---|---|---|
| Carborane SAMs on Ag(111) | B 1s | Broadening of the B 1s peak (fwhm increase from 0.9 to 1.4 eV) upon electron irradiation, indicating cross-linking. | acs.orgnih.gov |
| Carborane SAMs on Ag(111) | C 1s | Shift and broadening of the C 1s peak after irradiation, indicating formation of new chemical states and bonds. | acs.orgnih.gov |
| Boron carbide films from ortho-carborane | B 1s | Shift in B 1s binding energy indicates site-specific cross-linking between boron sites on adjacent cages. | researchgate.net |
| PECVD boron carbide films | B 1s, C 1s | XPS data provided evidence of extra-icosahedral boron and carbon species. | researchgate.net |
Ultraviolet Photoelectron Spectroscopy (UPS) uses lower-energy UV radiation to probe the valence electronic states of a material, providing information about its electronic structure near the Fermi level. researchgate.net This technique is particularly useful for studying the electronic properties of carborane-based films and their interfaces. researchgate.netsci-hub.se
UPS measurements can determine the valence band maximum (VBM), work function, and ionization energy of carborane derivatives. researchgate.netresearchgate.net Studies on carborane films have shown that the VBM can be tuned by incorporating other molecules. For instance, films derived from pure ortho-carborane have a VBM of about 4.3 eV below the Fermi level, while composite films with pyridine (B92270) show a VBM of 2.2 eV below the Fermi level. researchgate.net UPS can also reveal the emergence of new electronic states upon surface adsorption, as demonstrated in the study of p-carboranethiol on gold surfaces, where new states appeared near the surface upon adsorption. researchgate.netsci-hub.se
| System | Key Measurement | Observation | Reference |
|---|---|---|---|
| p-Carboranethiol on Au(111) | Valence Spectra | Emergence of new electronic states near the surface upon adsorption. | researchgate.netsci-hub.se |
| Cross-linked ortho-carborane films | Valence Band Maximum (VBM) | VBM located ~4.3 eV below the Fermi level. | researchgate.net |
| Ortho-carborane:pyridine composite films | Valence Band Maximum (VBM) | VBM shifted to ~2.2 eV below the Fermi level, indicating electronic modification. | researchgate.netresearchgate.net |
| Carborane nanomembranes | Valence Spectra | Used alongside XPS and other techniques to characterize the electronic changes during the cross-linking process. | nih.gov |
Microscopic Techniques for Surface and Material Analysis
Microscopic techniques are vital for visualizing the morphology and topography of materials at the micro- and nanoscale. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are complementary methods that provide detailed information about the surface structure of materials based on this compound. afmworkshop.com
AFM uses a sharp probe to scan the surface, providing a three-dimensional topographic map with nanoscale resolution. It is ideal for quantifying surface roughness and observing fine structural details. tandfonline.comtandfonline.com In studies of boron carbide films, AFM was used to measure surface roughness, which was found to increase with deposition temperature and pressure, correlating with an increase in grain size. tandfonline.comtandfonline.com AFM has also been employed to visualize individual carborane-loaded liposomes, confirming their intact, spherical morphology. researchgate.net
| Technique | Primary Information | Advantages for Carborane Analysis | Example Application | Reference |
|---|---|---|---|---|
| SEM | Surface morphology, film thickness, large-area structure. | Large depth of field, good for assessing film continuity and macroscopic defects. | Observing the thickness and morphology of boron carbide films and the continuity of transferred nanomembranes. | acs.orgtandfonline.comtandfonline.com |
| AFM | 3D surface topography, roughness, particle size. | High vertical and lateral resolution, quantitative roughness measurements. | Analyzing the surface roughness of boron carbide films and imaging individual o-carborane-loaded liposomes. | tandfonline.comtandfonline.comresearchgate.net |
Scanning Tunneling Microscopy (STM)
Scanning Tunneling Microscopy (STM) is a premier technique for imaging conductive surfaces at the atomic scale. wikipedia.org It operates based on the quantum tunneling effect, where a sharp conducting tip is brought into close proximity with a sample, and the tunneling current between the tip and the sample is measured. wikipedia.org This current is highly sensitive to the tip-sample distance and the local density of electronic states (LDOS) of the surface. wikipedia.org For derivatives of this compound, STM provides invaluable insights into their self-assembly, orientation, and electronic structure when adsorbed on conductive substrates.
Researchers have extensively used STM to study self-assembled monolayers (SAMs) of p-carborane derivatives, particularly thiols, on metal surfaces like gold (Au) and silver (Ag). researchgate.netacs.org These studies reveal how the inherent properties of the p-carborane cage, such as its icosahedral shape and high axial isotropy, govern the formation of highly ordered two-dimensional arrays. escholarship.org
In a study of a p-carborane analog of p-mercaptobenzoic acid (1-HS-12-COOH-1,12-C2B10H10) on an Au{111} surface, STM imaging under ambient conditions revealed well-ordered monolayers. researchgate.netresearchgate.net The nearest neighbor spacing was determined to be 8.4 ± 0.4 Å, which is larger than that of non-carboxylated isomers, accommodating the steric requirements of the carboxyl groups. researchgate.net Similarly, pure monolayers of p-carboranethiol (1-HS-1,12-C2B10H11) on Au{111} were found to form hexagonally close-packed structures with a ((√19) × (√19))R23.4° unit cell. researchgate.net These molecules, despite differences in their dipole moments when functionalized, can be indistinguishable in STM images, highlighting the dominance of the carborane cage in the imaging process. researchgate.net
STM has also been employed to follow the transformation of carborane SAMs. For instance, SAMs of carborane derivatives on a Ag(111) substrate were shown to undergo covalent lateral cross-linking when subjected to low-energy electron irradiation. acs.org Stepwise STM analysis was able to track the transition from a highly crystalline SAM to a mechanically stable nanomembrane at an unprecedented level of detail. acs.org
Furthermore, scanning tunneling spectroscopy (STS), a technique related to STM, allows for the probing of the electronic states of adsorbed molecules. wikipedia.orgsci-hub.se Studies on p-carboranethiol (pCT) on Au(111) using STM/STS revealed the emergence of new electronic states near the surface upon adsorption. sci-hub.se These findings, supported by first-principles calculations, help to explain the bonding between the carborane derivative and the substrate. sci-hub.se
| p-Carborane Derivative | Substrate | Key STM/STS Findings | Reference |
|---|---|---|---|
| p-carboranethiol (1-HS-1,12-C2B10H11) | Au{111} | Forms hexagonally close-packed SAMs with a ((√19) × (√19))R23.4° unit cell. New electronic states emerge near the surface upon adsorption. | researchgate.netsci-hub.se |
| 1-HS-12-COOH-1,12-C2B10H10 | Au{111} | Forms ordered monolayers with a nearest neighbor spacing of 8.4 ± 0.4 Å. | researchgate.net |
| 1-HS-bis-pCB | Ag(111) | Forms highly crystalline SAMs that can be converted to a 2D nanomembrane via electron irradiation, a process tracked by STM. | acs.org |
| closo-1,12-dicarbadodecaborane and its decamethylated derivative | Au(111) | Shows dense molecular packing with intermolecular distances of 7 Å and 10 Å, respectively. The overlayer structure is incommensurate with the Au(111) substrate. | acs.org |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is another powerful scanning probe technique that images surface topography by scanning a sharp tip attached to a flexible cantilever over the sample. nist.gov Unlike STM, AFM does not require a conductive sample, making it versatile for a wider range of materials. nist.gov It can provide information on surface morphology, roughness, and mechanical properties. For this compound derivatives, AFM is crucial for characterizing the large-scale uniformity and morphology of thin films and SAMs.
AFM studies on atomically flat gold single crystals modified with thiolated carborane clusters have confirmed the formation of smooth monolayers suitable for molecular resolution studies. cas.cz The technique is used to assess the large-scale quality of the surface before and after the deposition of the carborane derivatives, imaging features like mono-atomic step edges on the substrate. cas.cz
Specialized AFM modes can provide more than just topographical data. Conductive probe AFM (CP-AFM), for example, measures the current between a conductive tip and the sample surface, providing insights into the electronic properties of the material. aimspress.com This technique has been applied to cobaltacarborane porphyrins, which are complex structures containing carborane cages. aimspress.com By acquiring current-voltage (I-V) spectra, CP-AFM can investigate how molecular structure, such as the number and arrangement of carborane substituents, influences the conductive properties of the assembled molecules. aimspress.com
| Carborane Derivative System | Substrate | AFM Technique | Key Findings | Reference |
|---|---|---|---|---|
| Thiolated carborane clusters | Au single crystals | Topographic AFM | Confirmed the presence of atomically flat surfaces suitable for high-resolution studies of SAMs. | cas.cz |
| para-substituted bis-carboranethiol (pp-SH) | Gold | Topographic AFM | Forms more ordered, stable, and defect-free monolayers compared to meta-isomers, resulting in smooth and homogeneous surfaces. | metu.edu.tr |
| Cobaltacarborane porphyrins | Gold | Conductive Probe AFM (CP-AFM) | The number and placement of cobaltacarborane ligands affect the self-assembly and conductive properties of the porphyrin structures. | aimspress.com |
Integration in Advanced Materials and Chemical Systems
Carborane-Containing Polymers and Macromolecules
The incorporation of carborane clusters into polymer chains combines the advantages of both components, leading to materials with tunable properties such as enhanced thermal and oxidative stability, and unique optoelectronic characteristics. acs.org Carborane-containing polymers can be broadly categorized based on the position of the boron cluster: within the polymer main chain, as a pendant group, as part of a cross-linking unit, or at the chain end. acs.org
The synthesis of carborane-containing polymers is primarily achieved through step-growth and chain-growth polymerization methods. acs.orgnih.govresearchgate.net
Step-Growth Polymerization: This method involves the reaction between bi-functional or multifunctional monomers to form polymers. wikipedia.org It is the most widely applied method for creating polymers where the carborane cage is located within the main chain. acs.org This typically requires disubstituted carborane monomers, such as dihydroxyl or dicarboxyl carboranes. acs.orgnih.gov In this context, a monofunctional monomer like 1-Hydroxy-p-carborane cannot act as a chain extender but can be utilized as an end-capping agent to control molecular weight. Alternatively, it can be chemically modified to introduce a second reactive group, thereby converting it into a difunctional monomer suitable for step-growth processes.
Chain-Growth Polymerization: In this type of polymerization, monomers add sequentially to an active center. libretexts.org This approach is favored for synthesizing polymers where the carborane cage is a pendant group. acs.orgnih.gov To be used in chain-growth polymerization, the this compound molecule would first be reacted with a compound containing a polymerizable group (e.g., an acrylate (B77674) or styrenic group) to form a carborane-containing monomer. This monomer can then be polymerized using techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization. nih.govresearchgate.net
| Polymerization Type | Description | Typical Carborane Position | Role of this compound | Specific Techniques |
|---|---|---|---|---|
| Step-Growth Polymerization | Reaction between functional groups of monomers, oligomers, and polymers. fiveable.me | Main-chain acs.org | End-capper; Precursor to a difunctional monomer. | Polycondensation, Polyaddition wikipedia.org |
| Chain-Growth Polymerization | Sequential addition of monomers to an active center. libretexts.org | Pendant group acs.org | Precursor to a functional monomer (e.g., carborane-acrylate). | ATRP, RAFT, Ring-Opening Polymerization acs.orgnih.gov |
A primary driver for incorporating carborane cages into polymers is the significant enhancement of thermal and thermo-oxidative stability. nih.govnju.edu.cn This improvement is attributed to the inherent stability of the icosahedral carborane structure and its high boron content. nju.edu.cn
Upon heating in an oxidative environment, the carborane moieties can form a protective passivation layer composed of oxidized carboranes or boron oxides. nju.edu.cnacs.org This layer prevents the further degradation of the underlying polymer matrix. Research on polybenzoxazines containing m-carborane (B99378) demonstrated a 5% weight loss temperature exceeding 400°C in air and a high char yield of approximately 76% at 800°C. nju.edu.cn Similarly, silicone polymers with adjacent carborane groups have shown increased oxidative stability. The presence of carborane in the backbone of a silicone polymer appears to inhibit rearrangement into cyclic compounds, a common degradation pathway. researchgate.net This stabilizing effect is a general feature of the carborane cage and is applicable to polymers functionalized with this compound. researchgate.net
| Polymer System | Atmosphere | Td5 (Temperature at 5% Weight Loss) | Char Yield at 800°C | Reference |
|---|---|---|---|---|
| Cured m-Carborane-Containing Benzoxazine Polymer (CCBP) | Nitrogen | >400°C | ~75% | nju.edu.cn |
| Cured m-Carborane-Containing Benzoxazine Polymer (CCBP) | Air | >400°C | ~76% | nju.edu.cn |
The integration of carboranes into conjugated polymers and macromolecules can significantly influence their optoelectronic and photophysical properties. core.ac.ukacs.org Carboranes are considered three-dimensional σ-aromatic analogues of arenes, and this unique electronic structure can be harnessed to tune the properties of fluorescent materials. nih.gov
The effect of carborane substitution on fluorophores is complex and can lead to either fluorescence enhancement or quenching. For instance, anthracenyl derivatives containing a Me-o-carborane moiety have been reported to exhibit very high fluorescence quantum yields of up to 94%, whereas their Ph-o-carborane counterparts are non-fluorescent. nih.govresearchgate.net This demonstrates that the substituent on the carborane carbon atom can be used to tune the emissive properties. nih.gov The electron-rich nature of carboranes can also facilitate charge transfer processes, making these materials interesting for applications in optoelectronics. core.ac.ukmdpi.com The hydroxyl group of this compound provides a convenient point of attachment for integrating the p-carborane (B1425697) cage into various fluorescent and optoelectronic systems. uab.cat
Polymers containing carboranes are effective precursors for boron-containing ceramics. acs.orgresearchgate.net The high boron content and exceptional thermal stability of the carborane cage lead to very high char yields upon pyrolysis, a critical characteristic for ceramic precursors. nju.edu.cn The resulting ceramic material, often a form of boron carbide or boron oxide, possesses high hardness and thermal resistance.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The unique structural and chemical properties of carboranes make them excellent building blocks for constructing highly robust and porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). mdpi.com
The design of carborane-based porous materials leverages the inherent properties of the carborane cage to create frameworks with enhanced stability and functionality. mdpi.comnorthwestern.edu
Key design principles include:
Structural Rigidity and Stability : The icosahedral carborane cage is exceptionally rigid and chemically inert, which imparts high thermal and chemical stability to the resulting MOF or COF structure. mdpi.comnorthwestern.edu Carborane-based MOFs have been shown to be stable up to 510°C. mdpi.com
Hydrophobicity : The nonpolar nature of the carborane cluster enhances the hydrophobicity of the framework, which can improve stability in the presence of moisture. nih.govmdpi.com
Tunable Porosity : The defined geometry and size of carborane linkers allow for precise control over the pore size and volume of the framework. northwestern.edu By synthesizing longer, extended carborane-based ligands, materials with significantly higher surface areas can be achieved. northwestern.edu
Selective Functionalization : The chemical orthogonality of the C-H and B-H vertices on the carborane cage permits selective functionalization. northwestern.edu The slightly acidic C-H protons can be deprotonated and reacted with electrophiles like carbon dioxide to install carboxylate groups, creating the linkers necessary for MOF synthesis. northwestern.edu
Unique Host-Guest Interactions : The polarization of the B-H bonds (Bδ+-Hδ-) in the carborane cage can lead to unique dihydrogen bond interactions with guest molecules. nih.govacs.org This property has been exploited in carborane-based COFs for the selective adsorption and separation of hexane (B92381) isomers. nih.govchemistryviews.orgx-mol.com
While this compound is not a linker itself, its hydroxyl group serves as a versatile chemical handle. It can be readily converted into other functional groups, such as carboxylates, to create the multitopic linkers required for the synthesis of robust and functional MOFs and COFs. northwestern.edu The p-carborane core provides the essential rigidity and stability that defines these advanced porous materials.
Molecular-Scale Construction and Nanostructured Assemblies
The rigid and well-defined geometry of the p-carborane cage makes it an excellent building block for the bottom-up construction of nanoscale structures. The hydroxyl group provides a key reactive site for anchoring the carborane unit onto surfaces or linking it to other molecules.
Self-assembled monolayers are highly ordered molecular layers formed spontaneously on a solid surface. While the majority of research on carborane-based SAMs has focused on thiol derivatives due to their strong affinity for gold surfaces, the principles can be extended to hydroxylated carboranes. metu.edu.trresearchgate.netresearchgate.netmetu.edu.tr The hydroxyl group can be used to form SAMs on oxide surfaces, such as silica (B1680970) or alumina, through the formation of covalent Si-O-C or Al-O-C bonds.
Although direct experimental studies on SAMs of this compound are limited, the formation of stable and well-ordered monolayers is anticipated due to the rigidity of the p-carborane core. Such SAMs could be used to modify the surface properties of materials, for instance, to control wetting, adhesion, or to create templates for further molecular assembly.
The linear, rigid structure of p-carborane makes it an ideal component for the construction of "molecular tinkertoys" – complex, three-dimensional structures built from well-defined molecular building blocks. The hydroxyl group on this compound can serve as a connection point to link carborane units together or to other molecular components, forming rigid-rod oligomers. These oligomers have potential applications in molecular electronics, nanotechnology, and as structural components in larger supramolecular assemblies. The predictable geometry of the p-carborane cage allows for precise control over the length and shape of the resulting nanostructures. zzylchem.com
Catalysis and Reactive Intermediates
The involvement of carboranes in catalysis is a growing field of research. While specific catalytic applications of this compound are not yet well-established, the hydroxyl group can play a crucial role in directing catalytic reactions or in the formation of catalytically active species. For the ortho-isomer, the hydroxyl group can act as a directing group in transition metal-catalyzed B–H bond activation, guiding the functionalization of the carborane cage. This principle could potentially be applied to p-carborane systems as well.
Furthermore, the hydroxyl group can be converted into an alkoxide, which can then act as a ligand for a metal center, creating a carborane-based catalyst. Such catalysts could exhibit unique reactivity due to the electronic properties of the carborane cage. The formation of reactive intermediates involving the hydroxyl group, such as carboranyl radicals or cations, could also open up new avenues in synthetic chemistry. researchgate.netnih.gov Research in this area is ongoing, with a focus on developing new catalytic systems based on functionalized carboranes. nih.govresearchgate.netcore.ac.uk
Liquid Crystalline Materials as Structural Elements
The rod-like shape of p-carborane makes it an excellent mesogenic unit for the design of liquid crystalline materials. nih.gov The introduction of a hydroxyl group allows for the attachment of various side chains, which can be used to tune the liquid crystalline properties, such as the clearing point and the type of mesophase formed.
The effectiveness of a connecting group in stabilizing the mesophase of p-carborane derivatives has been studied, with the general trend being: –OOC(Alk) > –OCH2(Alk) > –COO(Alk) > –CH2CH2(Alk). nih.gov This indicates that linkages derived from a hydroxyl group, such as ether (–OCH2–) and ester (–COO–), are effective at promoting liquid crystallinity. The choice of the linking group and the terminal chain allows for fine-tuning of the transition temperatures.
Table 2: Nematic-Isotropic Transition Temperatures (TNI) for Selected p-Carborane-Based Liquid Crystals
| Compound Structure | Connecting Group | TNI (°C) | Reference |
|---|---|---|---|
| p-carborane derivative | –OCH2– | Varies with alkyl chain | nih.gov |
| p-carborane derivative | –COO– | Varies with alkyl chain | nih.gov |
This table illustrates the influence of different linking groups, often derived from a hydroxyl functionality, on the nematic-isotropic transition temperatures of p-carborane-containing liquid crystals.
Redox-Active Systems and Proton-Coupled Electron Transfer Reagents
The electronic properties of carboranes make them interesting candidates for redox-active systems. While the parent carboranes are generally very stable towards reduction, functionalization can significantly alter their redox behavior. researchgate.net Recent research has demonstrated that carborane derivatives can act as proton-coupled electron transfer (PCET) reagents. digitellinc.comacs.orgnih.govcaltech.edunih.gov
These studies have primarily focused on o-carborane (B102288) systems functionalized with an aniline (B41778) moiety, which can be reduced and protonated to generate a weak N-H bond capable of mediating challenging reductions. digitellinc.comacs.orgnih.govcaltech.edunih.gov Although the development of this compound-based PCET reagents has not been reported, the hydroxyl group offers an alternative site for protonation and deprotonation, which could be coupled with electron transfer processes within the carborane cage. The redox potential of the carborane and the pKa of the hydroxyl group would be key parameters in designing such systems. Further research is needed to explore the potential of this compound in this exciting area of chemistry.
Conclusion and Future Research Directions
Summary of Key Advancements in 1-Hydroxy-p-carborane Chemistry
The chemistry of this compound has evolved from fundamental synthesis to its strategic use as a precursor for more complex molecules. A significant advancement lies in the utilization of the hydroxyl group as a key functional handle. Methodologies have been established where the -OH group is temporarily protected, allowing for the selective functionalization of the opposing C-H bond at the 12-position. This approach has enabled the creation of dissymmetric p-carborane (B1425697) derivatives that were previously difficult to access. Furthermore, the electronic properties conferred by the hydroxyl group, including potential charge delocalization into the cage upon deprotonation, have opened new avenues for exploring its reactivity and coordination chemistry. researchgate.net These foundational advancements have successfully positioned this compound as a valuable component for constructing sophisticated molecular architectures.
Emerging Trends in Carborane Functionalization and Applications
Current research is increasingly focused on leveraging the unique properties of the p-carborane cage—namely its exceptional thermal and chemical stability, hydrophobicity, and rigid structure—in concert with the reactive hydroxyl group. researchgate.netnih.gov A primary trend is the incorporation of this compound into larger systems to create materials and therapeutics with enhanced properties.
In medicinal chemistry, the focus is on using the hydroxyl moiety as an attachment point for pharmacologically active groups. The carborane cage itself acts as a bulky, hydrophobic pharmacophore that can improve target binding or modify the solubility and metabolic stability of a parent drug. In materials science, the trend is toward using hydroxy-carboranes as monomers for polymerization. The hydroxyl group allows for facile integration into polymer backbones, such as polyesters and polyethers, leading to materials with significantly improved thermal resistance. nih.govresearchgate.net
| Emerging Application Area | Role of this compound | Potential Advantage |
| Medicinal Chemistry | Building block for targeted therapeutics | Hydrophobic core enhances binding; improves metabolic stability. |
| Polymer Science | Monomer for high-performance polymers | Introduces exceptional thermal stability and rigidity to the polymer chain. nih.gov |
| Boron Neutron Capture Therapy (BNCT) | Boron-rich delivery agent | Hydroxyl group allows conjugation to tumor-targeting molecules. escholarship.org |
| Metal-Organic Frameworks (MOFs) | Functionalized linker or node | Enables post-synthetic modification of MOF interiors; enhances structural robustness. nih.gov |
Challenges and Opportunities in Synthetic Methodology
Despite progress, significant synthetic challenges remain. The preparation of p-carborane itself is a high-temperature isomerization process from the more accessible o-carborane (B102288), making it the most expensive and least studied of the three isomers. nih.gov This cost is a major barrier to its widespread application.
These challenges present clear opportunities for innovation. The development of novel, cost-effective synthetic routes to p-carborane would be transformative. A significant breakthrough would be the discovery of catalytic systems capable of selectively activating specific B-H bonds on the this compound scaffold. Success in this area would unlock the ability to create a vast library of bifunctional carborane building blocks, with distinct functionalities at both carbon and boron vertices, enabling precise control over the final molecular design.
Prospective Areas for Theoretical and Computational Studies
Theoretical and computational chemistry offers powerful tools to accelerate the development of this compound chemistry. Future studies are poised to provide critical insights that can guide synthetic efforts and predict material properties.
Key prospective areas include:
Reactivity Prediction: Density Functional Theory (DFT) calculations can model the electronic structure of this compound to predict the acidity of the remaining C-H bond and the relative reactivity of the B-H vertices. nih.gov This can help rationalize observed reactivity and guide the design of regioselective functionalization reactions.
Mechanism Elucidation: Computational modeling can be used to investigate the transition states and reaction pathways of potential catalytic cycles for B-H functionalization. rsc.org This would aid in the rational design of more efficient and selective catalysts.
Material Property Simulation: The properties of hypothetical polymers and Metal-Organic Frameworks (MOFs) incorporating this compound can be simulated. acs.org Such studies could predict thermal stability, porosity, and gas adsorption isotherms, allowing for the pre-screening of candidates for specific applications like hydrogen or methane (B114726) storage. acs.orgacs.org
Spectroscopic Analysis: Calculating the vibrational spectra of new derivatives can assist in their experimental characterization and structural confirmation. iaea.orgacs.org
Future Outlook for Advanced Material Integration
The integration of this compound into advanced materials is one of the most promising future directions. Its rigid icosahedral structure and high thermal stability make it an ideal candidate for enhancing material performance under harsh conditions. nih.gov
In polymer science , this compound is a prime candidate for creating polymers with carborane units as pendant groups, which can modify properties like hydrophobicity and chain packing. By functionalizing the second C-H bond, it can also be used as a linear, rigid building block for main-chain carborane-containing polymers, imparting exceptional thermal and oxidative stability. nih.govacs.org
Ultimately, the future of this compound lies in its strategic deployment as a functional component that imparts its unique geometric, thermal, and electronic properties to a new generation of advanced materials.
Q & A
What are the primary experimental techniques for characterizing the structural and electronic properties of 1-hydroxy-p-carborane?
Level: Basic
Methodological Answer:
Structural characterization typically employs X-ray crystallography to resolve the icosahedral cage geometry and hydroxyl group orientation. For example, crystallographic data (space groups, lattice parameters) for related p-carborane derivatives, such as closo-2,9-(C≡CSiMe₃)₂-1,12-C₂B₁₀H₁₀, confirm boron-vertex substitutions and bond lengths . Solid-state NMR (¹¹B, ¹H, and ¹³C) complements crystallography by probing local electronic environments, particularly the shielding effects of substituents on antipodal carbon atoms . UV-Vis spectroscopy quantifies electronic transitions, such as red-shifts in nitroaryl-p-carboranes, which correlate with charge-transfer interactions .
Key Challenges: Resolving crystallographic disorder in hydroxylated derivatives and distinguishing inductive vs. resonance electronic effects via NMR.
How can researchers design synthetic routes for this compound derivatives with tailored functionalization?
Level: Basic
Methodological Answer:
Palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki-Miyaura reactions) is widely used for B-site functionalization. For example, B-iodinated p-carboranes react with terminal alkynes in the presence of Pd(PPh₃)₂Cl₂/CuI catalysts to yield ethynylated derivatives . Hydroxylation strategies include direct electrophilic substitution or post-synthetic oxidation of protected intermediates. Reaction optimization should focus on solvent polarity (e.g., pyrrolidine for Pd catalysis) and stoichiometric control to avoid cage degradation .
Validation: Monitor reaction progress via TLC and ¹¹B NMR to detect intermediate boron hydrides.
What advanced methodologies resolve contradictions in electronic effect transmission through the p-carborane cage?
Level: Advanced
Methodological Answer:
Contradictions arise when substituent effects (e.g., electron-donating/-withdrawing groups) deviate from Hammett σp linearity. To address this:
- Perform density functional theory (DFT) calculations to map charge distribution in tangential p-orbitals, which correlate with ¹³C NMR shifts .
- Compare UV-Vis spectra of nitroaryl-p-carboranes with substituted benzenes to isolate cage-mediated electronic perturbations .
- Use X-ray crystallography to identify steric distortions that may mask electronic effects.
Case Study: The 4-nitrophenyl-p-carborane system shows a red-shifted n→π* transition attributed to nitro group polarization rather than cage conjugation .
How can supramolecular assemblies incorporating this compound be designed for catalytic or biomedical applications?
Level: Advanced
Methodological Answer:
- Coordination Chemistry: Utilize hydroxyl or ethynyl groups to link p-carboranes to metal centers. For example, Cp*Ir fragments bridged by sulfur-carborane ligands form stable organometallic assemblies with porphyrin spacers .
- Enzyme Inhibition: Modify 1-hydroxy-p-carborane with sulfamide groups to target human carbonic anhydrase IX (CA IX). Crystal structures of carborane-CA IX complexes guide structure-based optimization for cancer-specific binding .
Characterization: Use TEM, SAXS, and ICP-MS to validate assembly stoichiometry and metal-carborane interactions .
How should researchers analyze conflicting data on the solubility and stability of this compound in aqueous vs. organic media?
Level: Advanced
Methodological Answer:
- Solubility Studies: Conduct phase-solubility diagrams in binary solvent systems (e.g., THF/H₂O) with dynamic light scattering (DLS) to detect aggregation.
- Stability Tests: Use ¹¹B NMR to monitor cage degradation under acidic/alkaline conditions. Compare activation energies via Arrhenius plots .
- Contradiction Resolution: If literature reports conflict (e.g., stability in DMSO vs. acetone), replicate experiments with controlled humidity and oxygen levels, as B-H bonds are sensitive to hydrolysis/oxidation .
What strategies ensure reproducibility in synthesizing and characterizing this compound derivatives?
Level: Basic
Methodological Answer:
- Synthetic Protocols: Standardize reaction conditions (e.g., inert atmosphere, anhydrous solvents) and document catalyst batch variability.
- Analytical Rigor: Report crystallographic R-factors, NMR acquisition parameters (e.g., pulse angles, relaxation delays), and UV-Vis extinction coefficients .
- Data Sharing: Deposit raw XRD data in repositories like the Cambridge Structural Database and provide detailed supplementary materials for peer validation .
How can computational models predict the reactivity of this compound in novel reaction environments?
Level: Advanced
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvent-cage interactions to predict solubility and diffusion-limited reaction rates.
- Reactivity Descriptors: Calculate Fukui indices for boron vertices to identify nucleophilic/electrophilic sites .
- Benchmarking: Compare DFT-predicted vs. experimental ¹H-¹¹B coupling constants to refine basis sets (e.g., B3LYP/6-311+G(d,p)) .
What are the best practices for integrating this compound into hybrid materials without compromising cage integrity?
Level: Advanced
Methodological Answer:
- Encapsulation: Use silica or polymer matrices to shield the carborane from reactive environments. Characterize hybrid stability via thermogravimetric analysis (TGA) and IR spectroscopy.
- Surface Functionalization: Graft hydroxylated carboranes onto nanoparticles via silane coupling agents. Verify grafting density through XPS and BET surface area measurements .
How can researchers address gaps in understanding the biological uptake mechanisms of this compound-based therapeutics?
Level: Advanced
Methodological Answer:
- Cellular Assays: Use fluorescence-labeled carboranes and confocal microscopy to track uptake in cancer cell lines. Compare with boron neutron capture therapy (BNCT) efficacy data .
- Metabolic Profiling: Employ LC-MS/MS to identify carborane metabolites and assess in vivo stability .
What methodological frameworks are recommended for scoping reviews on this compound applications?
Level: Basic
Methodological Answer:
Follow the Arksey-O’Malley framework:
Identify Research Questions: Focus on gaps (e.g., "How do p-carborane electronic properties influence drug delivery?").
Source Selection: Prioritize peer-reviewed journals and exclude non-validated sources (e.g., commercial websites) .
Data Charting: Tabulate synthesis routes, characterization methods, and biological endpoints.
Consultation: Engage carborane chemists and pharmacologists to refine findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
